
1-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-1h-pyrrole-2,5-dione
Overview
Description
1-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-1h-pyrrole-2,5-dione is an organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a piperidine ring substituted with hydroxy and tetramethyl groups, along with a pyrrole-2,5-dione moiety. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 1-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-1h-pyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 2,2,6,6-tetramethylpiperidine.
Introduction of the Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or organic peroxides.
Attachment of the Pyrrole-2,5-dione Moiety: The pyrrole-2,5-dione moiety is attached through condensation reactions involving suitable starting materials, such as pyrrole derivatives and dicarbonyl compounds.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-1h-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The piperidine ring allows for substitution reactions, where functional groups can be replaced with other groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-1h-pyrrole-2,5-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-1h-pyrrole-2,5-dione involves its interaction with molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and redox reactions, while the piperidine and pyrrole-2,5-dione moieties can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-1h-pyrrole-2,5-dione can be compared with similar compounds, such as:
2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO): A well-known radical compound with similar structural features but different reactivity and applications.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol): Another related compound with antioxidant properties and applications in biological research.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
1-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrrole-2,5-dione, also known as 4-maleimido-TEMPO, is a compound derived from the piperidine family and exhibits significant biological activity. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on a review of diverse literature.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 254.34 g/mol. The structure features a pyrrole ring fused with a tetramethylpiperidine moiety, which contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of maleimide derivatives with hydroxylamine derivatives or similar nucleophiles. The process can be optimized through various reaction conditions to enhance yield and purity. A common method includes:
- Preparation of the Maleimide Derivative : The maleimide is synthesized from maleic anhydride.
- Nucleophilic Substitution : The maleimide reacts with 1-hydroxy-2,2,6,6-tetramethylpiperidine under controlled conditions to yield the desired product.
Antioxidant Properties
Research indicates that compounds related to this compound exhibit antioxidant activity. This property is attributed to the ability of the piperidine ring to stabilize free radicals through electron donation.
Antitumor Activity
Studies have shown that derivatives of pyrrole compounds can inhibit tumor growth. For instance:
- In vitro Studies : Various derivatives demonstrated cytotoxic effects on cancer cell lines such as HCT116 and SW620 with IC50 values in the nanomolar range (approximately ) .
- In vivo Studies : Animal models treated with these compounds showed reduced tumor size and improved survival rates compared to control groups .
The mechanism by which these compounds exert their biological effects often involves interaction with key cellular pathways:
- Tyrosine Kinase Inhibition : Compounds have been identified as potential inhibitors of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR2. This inhibition can lead to decreased proliferation of cancer cells .
- Membrane Interaction : Some studies suggest that these compounds can intercalate into lipid bilayers, affecting membrane integrity and function .
Case Study 1: Antitumor Efficacy
A study evaluated the effectiveness of a specific derivative on colon cancer models. Results indicated significant tumor reduction when treated with the compound compared to untreated controls. The mechanism was linked to inhibition of cell cycle progression and induction of apoptosis.
Case Study 2: Antioxidant Activity Assessment
In another study assessing antioxidant properties, the compound demonstrated a strong ability to scavenge free radicals in vitro. This was measured using DPPH (Diphenylpicrylhydrazyl) assays where it showed comparable efficacy to established antioxidants like ascorbic acid.
Data Tables
Activity Type | Compound | IC50 (M) | Effect |
---|---|---|---|
Antitumor | 4-amino-3-chloro-1H-pyrrole-2,5-dione | Inhibition of growth in cancer cell lines | |
Antioxidant | Pyrrole Derivative | N/A | Free radical scavenging |
Properties
IUPAC Name |
1-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)pyrrole-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-12(2)7-9(8-13(3,4)15(12)18)14-10(16)5-6-11(14)17/h5-6,9,18H,7-8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLHCOBCOLZMIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)N2C(=O)C=CC2=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276267 | |
Record name | 1-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40276267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94751-70-9 | |
Record name | 1-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40276267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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